LeuprolideAcetateEPImpurityD

Description

Significance of Impurity Profiling in Synthetic Peptide Active Pharmaceutical Ingredients

Impurity profiling is a cornerstone of modern pharmaceutical quality control. aquigenbio.com For synthetic peptide APIs, this process is especially vital due to the inherent complexities of their synthesis. daicelpharmastandards.com Peptide synthesis, often carried out using solid-phase or liquid-phase methods, involves numerous coupling and deprotection steps, each presenting an opportunity for the formation of impurities. daicelpharmastandards.com These impurities can arise from various sources, including starting materials, reagents, side reactions during synthesis, and degradation of the API during storage. daicelpharmastandards.compolypeptide.com

The presence of impurities can have significant consequences. They can potentially alter the biological activity of the API, leading to reduced efficacy. daicelpharmastandards.com Furthermore, some impurities may elicit an immunogenic response in patients, a critical safety concern for therapeutic peptides. daicelpharmastandards.com Therefore, regulatory bodies like the European Pharmacopoeia mandate rigorous control of impurities, establishing specific limits for known and unknown impurities. uspbpep.com This regulatory oversight underscores the necessity for comprehensive impurity profiling to ensure the quality, safety, and consistency of every batch of a synthetic peptide drug. aquigenbio.com

The process of impurity profiling involves sophisticated analytical techniques to detect, identify, and quantify these unwanted substances. High-performance liquid chromatography (HPLC) is a primary tool for separating impurities from the main peptide. nih.govdaicelpharmastandards.com When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weights of these impurities, providing crucial clues to their structure. enovatia.com For a comprehensive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy may also be employed. enovatia.com

Contextualizing Leuprolide Acetate (B1210297) EP Impurity D within the Impurity Landscape of Leuprolide Acetate

Leuprolide Acetate, with its complex nine-amino-acid sequence, is susceptible to the formation of various impurities during its synthesis and storage. daicelpharmastandards.com These can include deletion sequences (where one or more amino acids are missing), insertion sequences, racemized forms (D-isomers of the L-amino acids), and side-chain modifications. daicelpharmastandards.com The European Pharmacopoeia specifically lists several potential impurities for Leuprolide Acetate, assigning them letter designations such as Impurity A, B, C, and D. uspbpep.com

Leuprolide Acetate EP Impurity D is chemically identified as [4-(O-Acetyl-L-serine)]leuprorelin. This name indicates that Impurity D is a derivative of the parent Leuprolide molecule where the serine residue at position 4 has undergone O-acetylation. This modification introduces an acetyl group to the hydroxyl side chain of the serine amino acid.

The table below provides a summary of the chemical information for Leuprolide Acetate EP Impurity D.

| Identifier | Value | Source |

| Chemical Name | (6S,9S,12R,15S,18S)-18-((S)-2-((S)-3-(1H-imidazol-5-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)-3-(1H-indol-3-yl)propanamido)-1-amino-6-((S)-2-(ethylcarbamoyl)pyrrolidine-1-carbonyl)-15-(4-hydroxybenzyl)-1-imino-9,12-diisobutyl-8,11,14,17-tetraoxo-2,7,10,13,16-pentaazanonadecan-19-yl acetate | cleanchemlab.com |

| Synonyms | [4-(O-Acetyl-L-serine)]leuprorelin; (O-ACETYL-L-SER)-LEUPROLIDE | nih.gov |

| CAS Number | 1926163-25-8 | cleanchemlab.comalentris.org |

| Molecular Formula | C61H86N16O13 | nih.govalentris.org |

| Molecular Weight | 1251.46 g/mol | nih.gov |

The control of Leuprolide Acetate EP Impurity D, along with other specified and unspecified impurities, is a critical aspect of the manufacturing process. It ensures that each batch of Leuprolide Acetate meets the high standards of quality and purity required for a therapeutic product. This is achieved through a combination of optimized synthesis and purification processes, as well as robust analytical methods for detection and quantification. ijpda.org

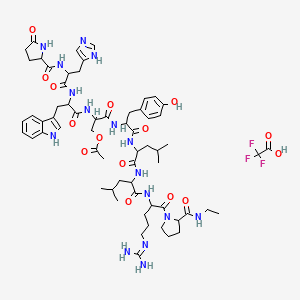

Structure

2D Structure

Properties

Molecular Formula |

C63H87F3N16O15 |

|---|---|

Molecular Weight |

1365.5 g/mol |

IUPAC Name |

[3-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C61H86N16O13.C2HF3O2/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42;3-2(4,5)1(6)7/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66);(H,6,7) |

InChI Key |

OFWNLMVSARWSEY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Nomenclature and Classification of Leuprolide Acetate Ep Impurity D

Standardized Pharmacopoeial Nomenclature and Chemical Identity

Leuprolide Acetate (B1210297) EP Impurity D is a recognized impurity of Leuprolide Acetate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). daicelpharmastandards.combachem.com Its chemical identity is established through standardized nomenclature and various identifiers as specified by pharmacopoeias and chemical databases.

According to the European Pharmacopoeia (EP), the chemical name for this impurity is [4-(O-acetyl-l-serine)]leuprorelin. The United States Pharmacopeia (USP) refers to it as (5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-N-acetyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide). It is structurally a derivative of leuprolide where the serine residue at position 4 is acetylated.

The comprehensive chemical identity of Leuprolide Acetate EP Impurity D is detailed in the following tables.

Table 1: Chemical Identifiers for Leuprolide Acetate EP Impurity D

| Identifier Type | Identifier |

|---|---|

| CAS Number | 1926163-25-8 alentris.orgcleanchemlab.com |

| Molecular Formula | C61H86N16O13 alentris.orgnih.gov |

| Molecular Weight | 1251.5 g/mol alentris.org |

| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate nih.gov |

Table 2: Synonyms and Pharmacopoeial Names

| Nomenclature Type | Name |

|---|---|

| EP Name | [4-(O-acetyl-l-serine)]leuprorelin |

| USP Name | [Ser(Ac)]4-Leuprolide |

| Common Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE; (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH; 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE nih.gov |

Classification as a Process-Related or Degradation-Related Impurity

Pharmaceutical impurities are categorized based on their origin. They can be process-related, arising from the manufacturing process, or degradation-related, resulting from the chemical breakdown of the drug substance over time. daicelpharmastandards.com Leuprolide Acetate EP Impurity D can be classified under both categories.

Degradation-Related Impurity: Research into the degradation profile of leuprolide indicates that it is susceptible to various chemical modifications, including acetylation. nih.gov A study on leuprolide degradation in different solvents found that acetylation was a notable degradation pathway, particularly in aqueous solutions. nih.gov Since Leuprolide Acetate EP Impurity D is the O-acetylated form of leuprolide at the serine residue, its presence in the final drug product is likely a result of the degradation of the leuprolide molecule. nih.gov The storage conditions and the formulation vehicle can influence the rate and type of degradation product formation. daicelpharmastandards.comnih.gov

Process-Related Impurity: Impurities in leuprolide can also be introduced during the synthesis process. daicelpharmastandards.comgoogle.com The synthesis of a complex peptide like leuprolide involves multiple steps, and related impurities can be formed along the way. google.comgoogle.com While specific details on the formation of Impurity D during synthesis are not extensively published, the potential for side reactions, such as the acetylation of the serine hydroxyl group by reagents or solvents used in the synthesis or purification steps, cannot be ruled out. The presence of various other impurities, including dimers and oxidation products, highlights the complexity of controlling the purity of synthetic leuprolide. daicelpharmastandards.com Therefore, it is plausible that Leuprolide Acetate EP Impurity D could also originate as a process-related impurity.

Mechanisms of Formation of Leuprolide Acetate Ep Impurity D

Chemical Degradation Pathways Leading to Impurity D

The stability of a complex peptide such as leuprolide is influenced by several factors, including temperature, pH, and the solvent environment. tandfonline.comnih.govresearchgate.net While several degradation pathways like hydrolysis, oxidation, and isomerization are common for leuprolide, the direct formation of Impurity D is a result of a specific acylation reaction. nih.govcapes.gov.br

Oxidative Stress and Susceptible Moieties

Oxidation is another significant degradation pathway that can affect the stability of leuprolide. daicelpharmastandards.com The amino acid residues most susceptible to oxidation are those with aromatic side chains, such as Tryptophan (Trp), and sulfur-containing residues if present. In leuprolide, the Trp residue at position 3 has been identified as being prone to oxidation. nih.govnih.gov The extent of oxidation can be influenced by the presence of dissolved oxygen and the solvent system. tandfonline.com For instance, studies have shown that oxidation of the Trp residue increases in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solutions. nih.gov Like hydrolysis, oxidation is a competing degradation reaction that affects the purity of the final product but is not the pathway for the formation of the O-acetylated Impurity D.

Isomerization and Racemization Pathways Affecting Peptide Structure

Isomerization and racemization involve the conversion of an amino acid from its naturally occurring L-configuration to the D-configuration. nih.govcapes.gov.br This change in stereochemistry can alter the three-dimensional structure of the peptide, potentially impacting its biological activity. This process can occur during synthesis or degradation. omizzur.com For leuprolide, common isomeric impurities include D-His²-leuprolide, D-Ser⁴-leuprolide, and D-Leu⁶-leuprolide. omizzur.comdaicelpharmastandards.com The control of these impurities is a critical aspect of the manufacturing process. Racemization is a known phenomenon in peptides, where the D/L ratio of amino acids can change over time, influenced by factors like temperature and pH. nih.govmpg.dewikipedia.org While isomerization is a key degradation pathway for leuprolide, it is distinct from the formation of Impurity D, which involves a covalent modification (acetylation) of the L-serine residue rather than a change in its stereochemistry. nih.gov

Specific Acylation Reactions at Serine Residues

The direct chemical pathway for the formation of Leuprolide Acetate (B1210297) EP Impurity D is the O-acetylation of the L-serine residue at position 4. omizzur.comnih.gov This reaction is a post-translational modification where an acetyl group is covalently bonded to the hydroxyl (-OH) group of the serine side chain. ontosight.ai The serine's hydroxyl group acts as a nucleophile, attacking an electrophilic acetyl source.

In the context of Leuprolide Acetate, the most probable source of the acetyl group is the acetate counter-ion present in the drug substance itself or acetic acid used during the purification process. medchemexpress.com Studies have indicated that acetylation is a more prominent degradation pathway under aqueous conditions. nih.gov The reaction is influenced by factors such as pH and temperature, which can affect the reactivity of both the serine hydroxyl group and the acetyl source. This specific acylation results in the formation of an ester linkage, creating the (O-ACETYL-L-SER)-LEUPROLIDE impurity. nih.gov

Table 1: Summary of Major Chemical Degradation Pathways for Leuprolide

| Degradation Pathway | Affected Amino Acid Residue(s) | Description of Resulting Product(s) | Directly Forms Impurity D? |

|---|---|---|---|

| Hydrolysis | Trp-3, Ser-4, Tyr-5, Leu-6, Leu-7 | Cleavage of the peptide backbone, resulting in smaller peptide fragments. capes.gov.brnih.gov | No |

| Oxidation | Trp-3 | Modification of the tryptophan side chain, often leading to oxidation products. nih.gov | No |

| Isomerization/Racemization | His-2, Ser-4, Leu-6 | Conversion of L-amino acids to their D-isomers (e.g., D-His, D-Ser). omizzur.comdaicelpharmastandards.com | No |

| Acylation (Acetylation) | Ser-4 | Addition of an acetyl group to the hydroxyl group of the serine side chain, forming an O-acetyl ester. nih.govontosight.ai | Yes |

Formation during Synthesis and Purification Processes of Leuprolide Acetate

The formation of impurities in peptide manufacturing is a complex issue influenced by numerous factors, including the quality of starting materials, reaction conditions, and purification methods. daicelpharmastandards.com Leuprolide Acetate EP Impurity D can be formed during the multi-step synthesis and subsequent purification of the active pharmaceutical ingredient.

The synthesis of leuprolide can be achieved through either solid-phase or solution-phase peptide synthesis, both of which involve the sequential coupling of amino acids and the use of protecting groups. google.com During these complex processes, side reactions can occur. The presence of acetate, either from reagents, solvents, or as a counter-ion, creates the potential for the nucleophilic serine hydroxyl group to become acetylated.

Purification is a critical step where the formation of Impurity D can be promoted. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to purify leuprolide. The mobile phases used in this process often contain acids, such as trifluoroacetic acid (TFA), to improve peak shape and achieve separation. google.com Following initial purification, a salt-exchange step is typically performed to replace the TFA counter-ion with acetate. The conditions during this ion exchange, including pH and the concentration of acetate, can provide a favorable environment for the O-acetylation of the serine residue. Therefore, careful control of parameters such as temperature, pH, and exposure time to acetate-containing solutions during purification and final formulation is essential to minimize the formation of Leuprolide Acetate EP Impurity D. daicelpharmastandards.com

Advanced Analytical Methodologies for Characterization and Structural Elucidation of Leuprolide Acetate Ep Impurity D

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating impurities from the active pharmaceutical ingredient (API). For complex peptide mixtures, high-resolution techniques are necessary to resolve structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Impurity Resolution

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Leuprolide and its impurities. daicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing columns with stationary phases like C18 to separate the main peptide from its related substances. ijpda.orgnih.gov

According to the European Pharmacopoeia, a specific gradient HPLC method is outlined for the analysis of Leuprorelin impurities. uspbpep.com This method can resolve Impurity D from Leuprolide, with a typical relative retention time of about 1.5 with respect to the main component. uspbpep.com The mobile phase often consists of an aqueous buffer (such as one containing triethylamine (B128534) or phosphoric acid, adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or a mixture of acetonitrile and n-propanol. ijpda.orgsielc.com Detection is typically performed using UV spectrophotometry at a wavelength of 220 nm. ijpda.org The development of stability-indicating HPLC methods is crucial for monitoring degradation products that may form during storage, including Impurity D. ijpda.org

Table 1: Representative HPLC Parameters for Leuprolide Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Pack ODS-A (150mm x 4.6mm), 3µm | ijpda.org |

| Mobile Phase A | Buffer (Triethylamine in water) : Organic Mixture (Acetonitrile:n-Propanol) (60:40) | ijpda.org |

| Mobile Phase B | Buffer : Organic Mixture (50:50) | ijpda.org |

| Detection | UV at 220 nm | ijpda.org |

| Relative Retention (Impurity D) | ~1.5 (relative to Leuprolide) | uspbpep.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity, which are highly beneficial for impurity profiling. researchgate.netnih.gov UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), provide a powerful tool for the simultaneous quantification of Leuprolide and its impurities. researchgate.netnih.gov The enhanced separation efficiency of UPLC allows for better resolution of closely eluting impurities, which might be challenging to separate using conventional HPLC. oxfordglobal.com The mobile phases used in UPLC are similar to those in HPLC, often consisting of acetonitrile and water with additives like formic acid to improve ionization for MS detection. nih.govshimadzu.com

High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Detection

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique in pharmaceutical analysis for impurity detection. youtube.com It offers the advantage of analyzing multiple samples simultaneously on a single plate, making it a cost-effective and time-saving method. youtube.com While less common than HPLC for quantitative analysis of peptide impurities, HPTLC can be effectively used as a screening tool for detecting the presence of impurities in Leuprolide Acetate (B1210297). The separation occurs on a high-quality plate coated with a fine particle stationary phase, and the components are visualized under UV light or after treatment with a suitable reagent. youtube.com This technique can be combined with other methods, such as mass spectrometry, for more detailed analysis of the separated spots. youtube.com

Spectroscopic and Hyphenated Techniques for Comprehensive Structural Identification

While chromatography separates the impurities, spectroscopic techniques are required for their definitive structural elucidation. Hyphenated techniques, which couple chromatography with spectroscopy, are particularly powerful.

Mass Spectrometry (MS and MS/MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptide impurities. thermofisher.com When coupled with a liquid chromatography system (LC-MS), it provides molecular weight information for the peaks separated by the chromatograph. veeprho.com For Leuprolide Acetate EP Impurity D, high-resolution mass spectrometry (HRMS) can confirm its elemental composition (C61H86N16O13). nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural details through fragmentation analysis. chimia.ch In an MS/MS experiment, the ion corresponding to the impurity is selected and fragmented. The resulting fragment ions provide information about the amino acid sequence and the location of modifications. enovatia.com For Impurity D, the mass difference of 42 Da compared to native Leuprolide would be a key indicator of acetylation. The fragmentation pattern would help to pinpoint this modification on the serine residue. For instance, in the analysis of Leuprolide, precursor to product ion transitions are monitored for quantification and identification, such as m/z 605.5 → m/z 249.1 for Leuprolide itself. nih.govresearchgate.net Similar targeted analyses can be developed for its impurities.

Table 2: Mass Spectrometry Data for Leuprolide Acetate EP Impurity D

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C61H86N16O13 | nih.gov |

| Molecular Weight | ~1251.4 g/mol | nih.gov |

| Monoisotopic Mass | ~1250.656 Da | nih.gov |

| Key Identification Feature | Mass increase of ~42 Da (acetyl group) compared to the corresponding unmodified peptide. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of chemical compounds, including peptide impurities. oxfordglobal.comnih.gov While MS can suggest the presence and location of a modification, NMR provides definitive proof of the chemical structure and stereochemistry. researchgate.net

For Leuprolide Acetate EP Impurity D, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.

1D NMR (¹H NMR): Provides initial information about the types of protons present and can show characteristic signals for the acetyl group. youtube.com

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure. veeprho.comyoutube.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in identifying the spin systems of individual amino acid residues. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, confirming the acetyl group's presence on the serine. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is essential for confirming the peptide sequence and the exact location of the O-acetylation on the serine residue. veeprho.com

NMR is particularly crucial for distinguishing between isomers, which can be a challenge for MS alone. oxfordglobal.comenovatia.com Although requiring a larger amount of purified impurity compared to MS, NMR provides unparalleled detail for definitive structural confirmation. veeprho.comescholarship.org

LC-MS/MS Strategies for Differentiating Isomeric Species

The characterization of impurities in synthetic peptide drugs like Leuprolide Acetate is a critical aspect of quality control, and it presents unique analytical challenges, particularly with isomeric impurities. enovatia.com Isomers are molecules that share the same molecular formula and thus the same monoisotopic mass, making them indistinguishable by mass spectrometry (MS) alone. enovatia.com Differentiating these species requires advanced analytical strategies, primarily centered around Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). nih.gov

The primary challenge in analyzing isomeric impurities, such as those that may arise during the synthesis of Leuprolide, is that they often co-elute or have very similar retention times in standard chromatographic systems. oxfordglobal.com High-resolution mass spectrometry (HRMS) is essential for identifying peptide impurities, but specific techniques are needed to resolve and identify isomers. LC-MS/MS provides the necessary specificity by combining the separation power of liquid chromatography with the structural information gleaned from mass fragmentation patterns. enovatia.comnih.gov

Several LC-MS/MS strategies are employed to differentiate isomeric peptides:

Chromatographic Separation: The first step involves optimizing the liquid chromatography method. The use of Ultra-High Performance Liquid Chromatography (U(H)PLC) systems with columns designed specifically for peptide separations can often resolve isomers that would co-elute under standard HPLC conditions. almacgroup.com

Tandem Mass Spectrometry (MS/MS) Fragmentation: When isomers cannot be separated chromatographically, MS/MS becomes indispensable. This technique involves isolating the ion of interest and fragmenting it to produce a spectrum of smaller ions. The fragmentation pattern is highly dependent on the molecule's specific structure.

Leucine vs. Isoleucine: For peptides containing isomeric amino acids like Leucine (Leu) and Isoleucine (Ile), standard MS/MS fragmentation of the peptide might not be sufficient. However, by inducing further fragmentation of the characteristic immonium ions (m/z 86), unique spectral patterns can be generated to differentiate between the two. enovatia.com

Aspartic Acid vs. Isoaspartic Acid: The formation of isoaspartic acid is a common degradation pathway for peptides containing aspartic acid. These isomers can be distinguished by examining the relative intensities of the b- and y-type fragment ions in the MS/MS spectrum. The altered peptide backbone at the isoaspartic acid residue leads to different fragmentation efficiencies compared to the native peptide. enovatia.com

Ion Mobility Spectrometry (IMS): IMS is a gas-phase separation technique that can be coupled with LC-MS to provide an additional dimension of separation. oxfordglobal.com It separates ions based on their size, shape, and charge. Since isomeric impurities often have different three-dimensional structures, they will exhibit different mobilities in the IMS cell, allowing for their separation and individual characterization even if they co-elute from the LC column. oxfordglobal.com

These methods enable the thorough characterization of isomeric impurities that may be present in Leuprolide Acetate, ensuring the purity and safety of the active pharmaceutical ingredient (API). enovatia.com

Table 1: LC-MS/MS Strategies for Isomer Differentiation

| Isomeric Species | Analytical Challenge | LC-MS/MS Strategy | Principle of Differentiation |

| Positional Isomers (e.g., Leu vs. Ile) | Identical monoisotopic mass and similar fragmentation patterns. enovatia.com | Fragmentation of immonium ions generated by source Collision-Induced Dissociation (CID). enovatia.com | Generates unique MS/MS spectra with distinct ratios of fragment ions (e.g., m/z 30, 44, 69). enovatia.com |

| Degradation Isomers (e.g., Asp vs. IsoAsp) | Identical monoisotopic mass and potential co-elution. enovatia.com | Examination of b- and y-type ion ratios in the MS/MS spectrum. enovatia.com | The altered peptide backbone at the isomerization site changes the fragmentation efficiency, leading to a shift in the relative intensities of b- and y-ions. enovatia.com |

| Co-eluting Isomers | Indistinguishable by LC and MS alone. oxfordglobal.com | Coupling Ion Mobility Spectrometry (IMS) with LC-MS. oxfordglobal.com | Separation in the gas phase based on differences in ion mobility (related to size and shape). oxfordglobal.com |

Utilization of Reference Standards for Impurity D Characterization and Identification

The accurate identification and characterization of any impurity in a pharmaceutical product are fundamentally reliant on the use of high-quality reference standards. pharmaffiliates.compharmaffiliates.com In the case of Leuprolide Acetate, the specific impurity designated as Leuprolide Acetate EP Impurity D requires a well-characterized reference standard for its unequivocal identification and quantification. aquigenbio.com This impurity is chemically defined as [4-(O-acetyl-l-serine)]leuprorelin.

Reference standards serve as the primary benchmark against which production batches of a drug substance are compared. pharmaffiliates.com Their use is integral to pharmaceutical quality control and is mandated by regulatory agencies worldwide. pharmaffiliates.com For Leuprolide Impurity D, a reference standard is essential for several key analytical activities:

Identity Confirmation: The most direct way to confirm the identity of an unknown peak in a chromatogram is to compare its analytical properties to those of a certified reference standard. usp.org In HPLC analysis, the retention time of the peak suspected to be Impurity D in a sample of Leuprolide Acetate must match that of the Impurity D reference standard under identical conditions. usp.org Co-injection of the sample and the reference standard should result in a single, symmetrical peak, further confirming the identity. usp.org Mass spectrometry data must also match.

Method Development and Validation: Analytical methods used for quality control must be validated to prove they are fit for purpose. A reference standard for Impurity D is used to determine key validation parameters such as specificity (the ability to assess the analyte in the presence of other components), accuracy, precision, and linearity of the analytical method. aquigenbio.com

Quantification: Reference standards are used to accurately determine the amount of the impurity present in the API. nih.gov A calibration curve is typically constructed using the reference standard, and the amount of Impurity D in the sample is calculated from this curve. youtube.com This ensures that the impurity does not exceed the limits set by pharmacopeias and regulatory bodies. uspbpep.com

Stability Studies: During stability testing of the drug product, the reference standard helps in identifying and quantifying degradants that may form over time. pharmaffiliates.com This is crucial for establishing the shelf-life of the pharmaceutical product.

The United States Pharmacopeia (USP) provides a comprehensive set of reference standards for Leuprolide and its related impurities, including one for [Ser(Ac)]4-Leuprolide (Impurity D), to support these quality control activities. usp.org The Certificate of Analysis (CoA) accompanying a reference standard provides critical information, including its identity, purity, and assigned content, which are indispensable for its proper use in a regulated environment. pharmaceutical-technology.com

Table 2: Typical Information on a Certificate of Analysis (CoA) for a Reference Standard

| Parameter | Description | Role in Characterization & Identification |

| Chemical Name & Structure | Provides the unambiguous chemical name (e.g., [4-(O-acetyl-l-serine)]leuprorelin) and structure. | Confirms the fundamental identity of the impurity. |

| Purity Value | The percentage purity of the standard, often determined by a mass balance approach or quantitative NMR. usp.org | Essential for accurate quantification of the impurity in a sample. |

| Chromatographic Purity | Purity as determined by a chromatographic method like HPLC, showing the area percentage of the main peak. usp.org | Used to assess the presence of any other impurities within the reference material itself. |

| Identity Confirmation Data | Includes data from techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. usp.org | Provides orthogonal evidence to confirm the structure and identity of the reference standard. |

| Assigned Content/Potency | The concentration of the analyte, correcting for water, residual solvents, and non-volatile impurities. usp.org | The value used in calculations for the quantitative analysis of the impurity in the API. |

| Recommended Storage Conditions | Specifies the temperature and humidity conditions required to maintain the stability of the standard. medchemexpress.com | Ensures the integrity and longevity of the reference standard. |

Quantitative Analysis and Impurity Profiling Strategies for Leuprolide Acetate Ep Impurity D

Method Validation Parameters for Impurity Quantification

The accurate quantification of impurities such as Leuprolide Acetate (B1210297) EP Impurity D is critical for ensuring the quality, safety, and efficacy of the final drug product. Method validation is a mandatory process that demonstrates an analytical procedure is suitable for its intended purpose. This involves a series of parameters defined by regulatory bodies like the International Council for Harmonisation (ICH).

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances.

For Leuprolide Acetate EP Impurity D, analytical methods, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), must demonstrate clear separation of the Impurity D peak from the main Leuprolide Acetate peak and other known and unknown impurities. almacgroup.com The complexity of peptide drugs means they can contain various related substances, including truncated or extended sequences, deamidated or oxidized forms, and conformational isomers. resolvemass.cabiopharmaspec.com

Developing a stability-indicating method is crucial, which involves subjecting the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) to produce degradation products. almacgroup.com The method is then proven to be specific if it can resolve Impurity D from these newly formed degradants. The use of photodiode array (PDA) detectors can aid in assessing peak purity, but co-elution often remains a challenge. almacgroup.com Therefore, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool to confirm that a single chromatographic peak corresponds to a single component, thereby ensuring specificity. lcms.czwaters.com

Linearity, Range, and Calibration Models

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

For an impurity like Leuprolide Acetate EP Impurity D, the analytical range must, at a minimum, span from the reporting threshold to 120% of the specification limit. A typical validation study for Leuprolide demonstrated linearity over a concentration range of 5–25 µg/mL. researchgate.net The relationship is typically evaluated by linear regression analysis, calculating the correlation coefficient (r) or coefficient of determination (R²). An R² value of >0.999 is generally considered evidence of a strong linear relationship. researchgate.net The data from a linearity study can be presented as follows:

| Parameter | Result | Source |

| Analyte | Leuprolide | researchgate.net |

| Concentration Range | 5-25 µg/mL | researchgate.net |

| Correlation Coefficient (R²) | 0.999 | researchgate.net |

| Calibration Model | Linear Regression | researchgate.net |

This table presents data for the parent compound Leuprolide, as specific validation data for Impurity D was not available in the search results. The principles are directly applicable.

Detection and Quantitation Limits in Analytical Methods

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurities, the LOQ is a critical parameter. Regulatory guidelines often require impurities above a certain threshold (e.g., 0.10%) to be identified and quantified. youtube.com Therefore, the analytical method's LOQ must be below this reporting threshold. For peptide impurities, methods are often required to detect substances down to 0.05%-0.1%. resolvemass.ca The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with a ratio of 3:1 being common for LOD and 10:1 for LOQ. almacgroup.com In one case study, a method was initially deemed to have inadequate sensitivity because the S/N ratio was below 10:1 for a solution at 0.10% of the nominal sample concentration. almacgroup.com

| Parameter | Typical Requirement |

| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 |

| LOQ vs. Reporting Threshold | LOQ must be at or below the reporting threshold (e.g., 0.10%) |

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, by spiking the matrix with a known quantity of the impurity standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision: Assesses variations within the laboratory, such as different days, different analysts, or different equipment.

For both accuracy and precision, the results are typically expressed as the percent recovery of the analyte and the percent relative standard deviation (%RSD). A validation study for Leuprolide showed sufficient accuracy with an RSD under 2.0% and good recovery with an RSD also under 2%. researchgate.net

| Parameter | Metric | Acceptance Criterion (Typical) | Source (Example) |

| Accuracy | % Recovery | 80-120% | researchgate.net |

| Repeatability | % RSD | ≤ 2% | researchgate.net |

| Intermediate Precision | % RSD | ≤ 2% | researchgate.net |

This table presents data for the parent compound Leuprolide, as specific validation data for Impurity D was not available in the search results. The principles are directly applicable.

Robustness of Analytical Procedures

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of Leuprolide and its impurities, these variations might include:

Flow rate of the mobile phase

pH of the mobile phase buffer

Concentration of mobile phase additives (e.g., trifluoroacetic acid) almacgroup.com

Column temperature

Different column batches or manufacturers

The method is considered robust if the results remain within acceptable criteria for specificity, resolution, and precision despite these minor changes.

Integrated Impurity Profiling Approaches for Peptide Active Pharmaceutical Ingredients

Impurity profiling is the identification and quantification of impurities in an API. hilarispublisher.com For complex molecules like peptides, a single analytical technique is often insufficient. An integrated approach using orthogonal methods (methods based on different separation or detection principles) is necessary for comprehensive characterization. resolvemass.cayoutube.com

Peptide impurities can arise from various sources, including the solid-phase peptide synthesis (SPPS) process (e.g., deletion or insertion sequences, racemization) or degradation (e.g., oxidation, deamidation, aggregation). resolvemass.canih.gov Leuprolide Acetate EP Impurity D, chemically identified as [4-(O-acetyl-L-serine)]leuprorelin, is an example of a modification-related impurity.

An integrated impurity profiling strategy typically combines:

High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary technique for separation and quantification, often using UV detection. It serves as the backbone for determining the purity level and quantifying specified and unspecified impurities. resolvemass.ca

High-Resolution Mass Spectrometry (HRMS): When coupled with LC, HRMS provides accurate mass measurements, which are crucial for identifying unknown impurities by determining their elemental composition. lcms.czwaters.com MS/MS fragmentation further helps in confirming the peptide sequence and pinpointing the exact location of a modification, such as the acetylation in Impurity D. enovatia.com

Peptide Mapping: This involves the enzymatic digestion of the peptide API and its impurities, followed by LC-MS analysis of the resulting fragments. It is a powerful tool for locating modifications within the peptide chain. resolvemass.ca

Ion Mobility Spectrometry (IMS): IMS can separate ions based on their size, shape, and charge. It is particularly useful for resolving isomers or conformers that are indistinguishable by mass spectrometry and difficult to separate chromatographically. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring larger sample amounts, NMR can be invaluable for the structural elucidation of impurities, especially for differentiating isomers that are challenging to identify by MS alone. enovatia.com

By integrating these techniques, a comprehensive profile of Leuprolide Acetate and its impurities, including Impurity D, can be established. This ensures that the drug substance is well-characterized and meets the stringent purity requirements set by regulatory authorities. hilarispublisher.combiopharmaspec.com

Stability Studies and Degradation Kinetics of Leuprolide Acetate with Relevance to Impurity D Formation

Forced Degradation Studies Under Varied Stress Conditions

Forced degradation, or stress testing, is a crucial component of drug development that helps elucidate the intrinsic stability of a drug molecule, its degradation pathways, and potential degradation products. dphen1.com Studies on Leuprolide Acetate (B1210297) have subjected it to various stress conditions, including hydrolysis, oxidation, and thermal and photolytic stress, to identify potential impurities like Impurity D. ijpda.org

Hydrolysis represents a major degradation pathway for peptides. The stability of Leuprolide Acetate in aqueous solutions is significantly influenced by pH. Research indicates that the degradation of Leuprolide Acetate is accelerated at lower pH values. nih.gov In a stability-indicating HPLC method development study, Leuprolide Acetate was subjected to acidic conditions (1N HCl at 90°C for 2 hours) and basic conditions, where it was found to undergo significant degradation, with alkaline conditions proving to be more destructive. ijpda.org

Specifically concerning Impurity D, its formation is linked to acetylation, a reaction often observed in aqueous environments. nih.gov While direct quantification of Impurity D under specific pH stress is not extensively detailed in the available literature, the hydrolytic conditions, particularly in aqueous buffers, provide the environment for reactions like O-acetylation at the serine residue. Studies have shown that degradation pathways are highly dependent on the formulation vehicle, with hydrolysis being the predominant degradation route in aqueous solutions at 37°C. nih.gov

| Stress Condition | Parameters | Observed Degradation Outcome for Leuprolide Acetate | Relevance to Impurity D Formation |

|---|---|---|---|

| Acidic Hydrolysis | 1N HCl, 90°C, 2 hours | Significant degradation observed. ijpda.org Accelerated degradation at lower pH. nih.gov | Aqueous conditions promote hydrolysis and acetylation, the pathway for Impurity D formation. nih.gov |

| Basic Hydrolysis | Not specified | More significant degradation compared to acidic conditions. ijpda.org | Promotes general hydrolysis; specific impact on acetylation is less defined but occurs in an aqueous environment. |

Oxidation is another common degradation pathway for peptides, particularly at residues like tryptophan, which is present in the Leuprolide Acetate sequence. In forced degradation studies, Leuprolide Acetate shows susceptibility to oxidative stress. ijpda.org The primary products of oxidation in leuprolide are typically related to the tryptophan residue. nih.gov While oxidation is a competing degradation pathway, the conditions under which it is studied (e.g., in aqueous solution with an oxidizing agent) can also provide an environment conducive to hydrolysis and acetylation, potentially leading to the formation of Impurity D alongside oxidation products.

The stability of Leuprolide Acetate is highly dependent on temperature. Studies have consistently shown that its degradation rate increases at higher temperatures. nih.govnih.gov In aqueous phosphate-buffered saline (PBS) medium, the stability of Leuprolide Acetate was found to be greater at lower temperatures. nih.gov Forced degradation studies using thermal stress (90°C for 2 hours) confirmed that Leuprolide Acetate undergoes degradation under these conditions. ijpda.org

Photolytic degradation studies also indicate that Leuprolide Acetate is sensitive to light, resulting in significant degradation upon exposure. ijpda.org The major degradation pathways under thermal stress in an aprotic solvent like DMSO were found to be isomerization and hydrolysis, which could be relevant to Impurity D formation, whereas oxidation was less prominent as temperature increased. nih.gov

| Stress Condition | Parameters | Observed Degradation Outcome for Leuprolide Acetate | Relevance to Impurity D Formation |

|---|---|---|---|

| Oxidative Stress | Peroxide | Significant degradation observed. ijpda.org Trp oxidation is a primary pathway. nih.gov | Occurs in an aqueous environment where acetylation (Impurity D formation) is also favored. nih.gov |

| Thermal Degradation | 90°C for 2 hours | Significant degradation observed. ijpda.org Stability is higher at lower temperatures. nih.gov | Higher temperatures increase the rate of all degradation reactions, including hydrolysis and acetylation. |

| Photolytic Degradation | UV light | Significant degradation observed. ijpda.org | The energy from light can catalyze various degradation reactions. |

Impact of Solvent Systems on Impurity D Generation and Stability

The choice of solvent system has a profound impact on the degradation pathways of Leuprolide Acetate and, consequently, on the formation of Impurity D. A comparative study of leuprolide degradation in water versus dimethyl sulfoxide (B87167) (DMSO) revealed distinctly different impurity profiles. nih.gov

In aqueous solutions, the primary degradation pathways were identified as hydrolysis, followed by aggregation, isomerization, and oxidation. Crucially, this study observed that more N-terminal hydrolysis and acetylation occurred under aqueous conditions. nih.gov This directly implicates water as a key factor in the formation of Leuprolide Acetate EP Impurity D.

Conversely, in the aprotic solvent DMSO, the major degradation pathway was aggregation, followed by oxidation, hydrolysis, and isomerization. nih.gov The rate of degradation in DMSO was found to accelerate with increasing moisture content, further highlighting the role of water in promoting chemical degradation. nih.gov The use of a dry aprotic solvent minimizes the hydrolytic and acetylation pathways, thus limiting the formation of Impurity D. nih.gov

Influence of Polymeric Excipients and Formulation Microenvironments on Impurity D Stability

Leuprolide Acetate is often formulated in long-acting release systems using biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA). kinampark.comnih.govbohrium.com The polymer creates a microenvironment that significantly influences the stability of the entrapped peptide. The degradation of the PLGA polymer itself, which occurs via hydrolysis of its ester linkages, can release acidic byproducts (lactic and glycolic acids). This localized decrease in pH can, in turn, accelerate the degradation of the acid-labile peptide. researchgate.net

Furthermore, the presence of Leuprolide Acetate has been shown to accelerate the degradation of the PLGA matrix, particularly when the drug is in a dissolved state within the polymer. nih.gov The water content within these in-situ forming systems is a critical factor; higher water content leads to faster PLGA degradation. nih.gov This creates a feedback loop where water ingress accelerates polymer and drug degradation. Given that aqueous environments promote acetylation, the water trapped within the polymer matrix is a key factor for the potential formation of Impurity D during storage and release. nih.gov

Studies have shown that Leuprolide Acetate can be unstable (prone to aggregation) when dissolved in polymer solutions. nih.gov The specific properties of the PLGA, such as its molecular weight distribution and end-group chemistry (acid-capped vs. end-capped), also affect the drug's release and the formulation's stability profile, which would indirectly influence the rate and type of impurity formation. nih.govresearchgate.net

Kinetic Modeling for Predicting Impurity D Formation Rates

Kinetic modeling is a mathematical tool used to predict the rate of degradation of a drug substance over time under specific conditions. For peptide drugs like Leuprolide Acetate, degradation often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the remaining drug.

To develop a predictive model specifically for Impurity D, a similar approach would be required. This would involve:

Conducting stability studies under various relevant conditions (e.g., different pH, temperatures, and moisture levels).

Quantifying the concentration of Impurity D at various time points using a validated, stability-indicating analytical method.

Fitting the concentration-time data to an appropriate kinetic model (e.g., zero-order, first-order, or more complex models) to determine the formation rate constant (k) for each condition.

Using the Arrhenius equation to model the effect of temperature on the formation rate, allowing for the prediction of Impurity D levels at different storage temperatures.

Such a model would be invaluable for establishing product shelf-life and ensuring that the level of this acetylated impurity remains within acceptable limits.

Impurity Control Strategies in the Manufacturing and Storage of Leuprolide Acetate

Optimization of Synthetic Pathways and Purification Protocols to Minimize Impurity D Levels

The formation of Leuprolide Acetate (B1210297) EP Impurity D is primarily a process-related impurity, though it can also form as a degradant. daicelpharmastandards.comdlrcgroup.com Its formation is attributed to the O-acetylation of the serine residue, a reaction that can occur under certain conditions during peptide synthesis. nih.gov The source of the acetyl group can be acetic acid, which is often used in the mobile phase during purification or as a counter-ion in the final product.

Strategies to minimize the formation of Impurity D during the synthetic process focus on careful control of reaction conditions. This includes the selection of appropriate protecting groups for the serine residue and the optimization of coupling and deprotection steps to prevent side reactions. polypeptide.com The use of a minimal amount of acetylating agents and the control of temperature and pH during the synthesis are crucial to limit the O-acetylation of serine.

Following the synthesis, the crude leuprolide acetate undergoes a rigorous purification process to remove Impurity D and other process-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the purification of peptides like leuprolide. polypeptide.com The optimization of the HPLC method is critical for the effective separation of Impurity D from the main leuprolide peak.

One patented purification method for leuprolide acetate crude product involves a multi-step process. axios-research.com Initially, the crude product is dissolved in a solvent mixture, such as acetonitrile (B52724), acetic acid, and water, and filtered to remove initial impurities. axios-research.com This is followed by a first elution step using a reversed-phase chromatographic column with a mobile phase containing trifluoroacetic acid. axios-research.com The use of trifluoroacetic acid can improve product purity and chromatographic peak shape. axios-research.com Subsequent salt conversion and desalination steps are then employed to obtain the final high-purity leuprolide acetate product. axios-research.com Another patented method utilizes reversed-phase HPLC with a phosphate (B84403) buffer and a mixture of trifluoroacetic acid and methanol (B129727) as the mobile phase, followed by anion exchange chromatography.

The effectiveness of the purification process is monitored through in-process controls, which can include the analysis of fractions from the chromatography steps to ensure that the levels of Impurity D are reduced to within the specified limits. The ability of the purification process to remove specific impurities is a key factor in defining the acceptable limits for these impurities in the final product. polypeptide.com

Table 1: Purification Strategies for Leuprolide Acetate

| Purification Step | Description | Purpose |

| Initial Filtration | Dissolving the crude product in a suitable solvent and filtering. | To remove insoluble impurities and prevent clogging of the chromatography column. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a C18 column and a mobile phase gradient. | To separate Leuprolide Acetate from closely related impurities like Impurity D. |

| Ion-Exchange Chromatography | Separation based on charge. | To further purify the product and for salt exchange. |

| Desalination | Removal of salts from the purified peptide solution. | To obtain the final product in its desired salt form and purity. |

| Lyophilization | Freeze-drying the purified product. | To obtain a stable, dry powder of the final drug substance. |

Strategic Control of Storage Conditions and Packaging to Mitigate Impurity D Formation

The stability of Leuprolide Acetate is influenced by various environmental factors, including temperature, humidity, and pH. nih.govresearchgate.netnih.gov Degradation of the peptide can lead to the formation of impurities, including Impurity D. Studies have shown that leuprolide degradation is temperature-dependent, with faster degradation occurring at higher temperatures. nih.govresearchgate.net Therefore, it is crucial to store Leuprolide Acetate at controlled, and often refrigerated, temperatures (typically 2-8°C) to maintain its stability and prevent the formation of degradation products. daicelpharmastandards.com

The presence of moisture can also accelerate the degradation of peptides. nih.gov Hydrolysis is a common degradation pathway for peptides, and increased moisture content can promote this and other degradation reactions. nih.gov For this reason, Leuprolide Acetate is typically supplied as a lyophilized (freeze-dried) powder to minimize the water content.

The packaging of the final product plays a vital role in protecting it from environmental factors that can compromise its quality. The use of tightly sealed vials or containers that provide a barrier to moisture and light is essential. For multi-dose formulations, the risk of contamination and degradation with repeated exposure to the environment must be considered, and appropriate packaging, such as single-dose vials or specialized delivery systems, may be employed.

Table 2: Factors Affecting Leuprolide Acetate Stability and Mitigation Strategies

| Factor | Effect on Stability | Mitigation Strategy |

| Temperature | Increased temperature accelerates degradation. | Store at controlled, low temperatures (e.g., 2-8°C). |

| Humidity/Moisture | Promotes hydrolysis and other degradation pathways. | Lyophilization of the drug substance and use of moisture-resistant packaging. |

| pH | Can influence the rate and type of degradation reactions. | Formulation with appropriate buffers to maintain an optimal pH. |

| Light | Can potentially lead to photodegradation. | Use of light-protective packaging. |

| Oxygen | Can cause oxidation of certain amino acid residues. | Packaging under an inert atmosphere (e.g., nitrogen). |

Implementation of In-process Controls and Quality Control Systems

A robust quality control system is fundamental to ensuring the consistent quality of Leuprolide Acetate and to control the levels of impurities like Impurity D. This system encompasses in-process controls (IPCs) during manufacturing and final product testing. polypeptide.com

In-process controls are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final product will conform to its specifications. polypeptide.com For the control of Impurity D, IPCs may include:

Monitoring of reaction conditions: Close monitoring of temperature, pH, and reaction times during the synthesis to minimize the potential for O-acetylation.

Analysis of crude product: Testing the crude leuprolide acetate before purification to determine the initial level of Impurity D and other impurities, which helps in optimizing the purification process.

Fraction analysis during chromatography: Analyzing fractions collected during the HPLC purification to ensure the effective separation and removal of Impurity D.

The final quality control of Leuprolide Acetate involves a comprehensive set of tests to confirm its identity, purity, and strength. The analysis of impurities is a critical component of this testing. High-performance liquid chromatography (HPLC) is the primary analytical technique used for the quantitative determination of Leuprolide Acetate and its impurities. molecularcloud.orgalmacgroup.com

A validated, stability-indicating HPLC method is essential for accurately separating and quantifying Impurity D and other related substances. ijpda.org Such a method should be able to resolve the impurity peak from the main leuprolide peak and other potential impurities. The use of a reference standard for Leuprolide Acetate EP Impurity D is crucial for the accurate identification and quantification of this impurity. axios-research.comresearchgate.net

In addition to HPLC, other analytical techniques may be employed for the characterization of impurities, such as:

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for the identification and structural elucidation of impurities by providing accurate mass information. nih.govnih.gov

Capillary Electrophoresis (CE): Can be used as an orthogonal technique to HPLC for impurity analysis, providing a different separation mechanism.

The specifications for the final drug substance will include a limit for Impurity D, as well as for other specified and unspecified impurities, and a limit for total impurities. These limits are established based on regulatory guidelines and the safety data available for the impurities.

Table 3: Quality Control of Leuprolide Acetate EP Impurity D

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Primary method for the separation and quantification of Impurity D. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural confirmation of Impurity D. |

| Reference Standard | Used for the accurate identification and quantification of Impurity D in HPLC analysis. |

| Capillary Electrophoresis (CE) | An orthogonal method for impurity profiling. |

Pharmacopoeial and Regulatory Frameworks Governing Leuprolide Acetate Ep Impurity D

European Pharmacopoeia (EP) Specific Guidelines and Acceptance Criteria for Leuprolide Impurities

The European Pharmacopoeia (EP) provides detailed monographs that outline the quality standards for pharmaceutical substances. For Leuprolide Acetate (B1210297), the EP monograph is a critical resource for manufacturers, defining the tests and acceptance criteria for the API and its impurities.

General principles for controlling impurities are laid out in EP General Chapter 5.10, "Control of impurities in substances for pharmaceutical use," and General Monograph 2034, "Substances for pharmaceutical use". gally.chscribd.comedqm.euscribd.com These chapters establish a framework for reporting, identifying, and qualifying impurities. They are legally binding for substances intended for the European market. edqm.euedqm.eu

While the ICH Q3A(R2) guideline provides thresholds for impurities in new drug substances, it explicitly excludes peptides. ich.orgeuropa.eu The EP, however, has specific requirements for peptides obtained by chemical synthesis, as detailed in General Monograph 2034. edqm.eu For synthetic peptides, the EP and EMA guidelines suggest an identification threshold of 0.5% and a qualification threshold of 1.0%. youtube.com This means any impurity present above 0.5% should be identified, and if it exceeds 1.0%, it must be qualified to ensure its safety.

Leuprolide Acetate EP Impurity D, chemically identified as [4-(O-acetyl-L-serine)]leuprorelin, is a specified impurity in the European Pharmacopoeia. alentris.org This means it is a known impurity that is specifically looked for during quality control testing. While the exact acceptance criteria for individual specified impurities are found within the specific Leuprolide Acetate monograph, the general principle is that specified impurities have their own acceptance criteria distinct from the general thresholds for unspecified impurities. edqm.eu

The control of impurities in the EP is a comprehensive process. It requires that any new impurity not covered by the monograph's related substances test must be adequately controlled by the manufacturer. gally.chscribd.com This involves developing and validating suitable analytical methods, a process often employing techniques like liquid chromatography-mass spectrometry (LC-MS) for accurate identification and quantification. lcms.czwaters.com

Comparative Analysis with Other Major Pharmacopoeias (e.g., United States Pharmacopeia) Regarding Impurity D Specifications

A comparative analysis of pharmacopoeial standards reveals both harmonization and divergence in regulatory expectations for impurities. The United States Pharmacopeia (USP) also provides a monograph for Leuprolide Acetate, which includes specifications for its impurities.

The USP lists several process-related or degradant impurities for Leuprolide, including one chemically similar to EP Impurity D, identified as [Ser(Ac)]4-Leuprolide. usp.org The USP monograph for Leuprolide Acetate specifies limits for various impurities. For instance, an interim revision announcement for USP 35 set the acceptance criteria for "Acetyl-leuprolide" at not more than (NMT) 1.0%, while "any other impurity" was limited to 0.5%, and total impurities were capped at 2.5%. uspnf.com

A key difference in the general approach to unspecified impurities exists between the EP and the US FDA. While the EP generally accepts an identification threshold of 0.5% for peptides, the FDA often requires a lower threshold of 0.10%. youtube.comyoutube.comdlrcgroup.com This stricter approach by the FDA means that impurities present at a lower concentration need to be identified and specified.

This divergence can present challenges for manufacturers aiming for global market access, as they must develop control strategies that satisfy the requirements of multiple regulatory bodies.

Table 1: General Impurity Thresholds for Synthetic Peptides

| Regulatory Body/Pharmacopoeia | Identification Threshold for Unspecified Impurities | Qualification Threshold |

| European Pharmacopoeia (EP) / EMA | > 0.5% youtube.com | > 1.0% youtube.com |

| US Food and Drug Administration (FDA) | ≥ 0.10% youtube.comyoutube.comregulations.gov | Case-by-case basis; new impurities often limited to ≤ 0.50% fda.govyoutube.comyoutube.com |

Note: These are general thresholds; specific monographs may contain different limits. The FDA's thresholds are often applied on a case-by-case basis, particularly for generic drug applications.

Regulatory Expectations for Impurity Identification and Quantification in Peptide Drug Development and Submissions

Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have high expectations for the control of impurities in peptide drugs due to their complexity and potential for immunogenicity. fda.goveuropa.eu

The development and manufacture of synthetic peptides are guided by specific regulatory documents. dlrcgroup.comeuropa.eu These guidelines emphasize that the impurity profile is a critical quality attribute (CQA) of the drug substance. Manufacturers are expected to:

Identify and Characterize Impurities: This involves using advanced analytical techniques like high-resolution mass spectrometry (HRMS) to determine the structure of impurities. nih.govnih.gov For synthetic peptides, impurities can be product-related (e.g., deletions, insertions, or modifications of amino acids) or process-related (e.g., residual solvents, reagents). lcms.cz

Develop and Validate Analytical Methods: The analytical procedures used to detect and quantify impurities must be validated to prove they are accurate, precise, and suitable for their intended purpose, in line with ICH Q2 guidelines. ich.org The methods must be sensitive enough to detect impurities at or below the reporting threshold (e.g., 0.10% for the FDA). youtube.com

Justify Impurity Limits: For any new impurity, or for levels of an existing impurity that exceed qualified levels, a comprehensive justification is required. This justification may involve a risk assessment, analysis of scientific literature, or, in some cases, non-clinical safety studies to qualify the impurity. raps.orgregulations.gov

The ICH Q3A(R2) guideline, while not directly applicable to peptides, provides a foundational framework for impurity qualification that is often referenced. ich.orgeuropa.euyoutube.com However, due to the unique nature of peptides, regulators often take a case-by-case approach, with a strong emphasis on minimizing new or higher levels of impurities compared to a reference product, especially for generic drugs. fda.govfda.gov

Importance of Impurity Data in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Impurity data is a cornerstone of regulatory submissions for generic drugs (ANDAs) and for the API information provided by manufacturers in Drug Master Files (DMFs).

Abbreviated New Drug Applications (ANDAs):

For a generic drug to be approved, the applicant must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the Reference Listed Drug (RLD). A critical component of this is demonstrating "sameness" of the active ingredient, which heavily relies on a comparative impurity profile. youtube.comfda.gov

The FDA guidance for ANDAs involving synthetic peptides is stringent. raps.org Key requirements include:

Comparative Impurity Profiling: The generic product's impurity profile must be compared to that of the RLD. youtube.com

Control of Common Impurities: Any impurity also found in the RLD should be present at a level equal to or lower than that in the RLD. youtube.comraps.org

Limits on New Impurities: Any new impurity not present in the RLD is subject to strict limits, typically not exceeding 0.5%. youtube.comyoutube.comregulations.gov Any new impurity above 0.10% must be identified and its presence justified. regulations.govregulations.gov

Failure to provide adequate justification for impurity limits can result in the FDA refusing to receive the ANDA submission. raps.org

Drug Master Files (DMFs):

A DMF is a confidential submission to the FDA by an API manufacturer, containing detailed information about the manufacturing process, quality controls, and impurity profile. nexbioinc.comregistrarcorp.com Drug product manufacturers then reference this DMF in their own applications (NDAs or ANDAs).

For the DMF holder, providing a comprehensive and well-controlled impurity profile is crucial. This includes:

Detailed Manufacturing Information: The DMF must detail the manufacturing process and how it is controlled to produce a consistent impurity profile. fda.govnexbioinc.com

Impurity Characterization: All potential and actual impurities must be listed, and their origins discussed.

Justification of Specifications: The acceptance criteria for each impurity must be justified.

A robust DMF facilitates a smoother review process for the drug product manufacturer's application. The impurity data within the DMF is scrutinized by regulatory agencies to ensure the quality and consistency of the API from batch to batch. nexbioinc.com

Advanced Research Perspectives and Future Directions in Leuprolide Acetate Impurity D Research

Exploration of Emerging Analytical Technologies for Enhanced Impurity Characterization

The accurate detection and characterization of peptide impurities like Leuprolide Acetate (B1210297) EP Impurity D are essential for ensuring the safety and efficacy of the final drug product. usp.org While traditional methods like high-performance liquid chromatography (HPLC) have been the cornerstone of impurity analysis, emerging technologies offer enhanced resolution, sensitivity, and characterization capabilities. nih.govalmacgroup.comnih.govresearchgate.net

Recent advancements have seen a shift towards more sophisticated techniques that can overcome the limitations of conventional methods, especially in resolving co-eluting and isomeric impurities. bioprocessonline.comoxfordglobal.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) has become an indispensable tool, providing accurate mass-based identification of the active pharmaceutical ingredient (API) and its impurities. waters.com This is further enhanced by tandem mass spectrometry (MS/MS) for complete peptide sequencing. bioprocessonline.com

Ion mobility spectrometry (IMS), a gas-phase separation technique, is another promising technology. oxfordglobal.comnih.gov By separating ions based on their size, shape, and charge, IMS can distinguish between isomers that are often indistinguishable by mass spectrometry alone. oxfordglobal.commobilionsystems.comon24.com The combination of liquid chromatography, high-resolution ion mobility spectrometry, and mass spectrometry (LC-HRIM-MS) offers unprecedented peak capacity and resolving power, enabling faster and more accurate analysis of complex peptide mixtures. acs.org This integrated approach significantly improves the confidence in identifying and quantifying challenging impurities. mobilionsystems.com

Nuclear magnetic resonance (NMR) spectroscopy also plays a vital role in the structural elucidation of peptides and their impurities. oxfordglobal.com It is particularly powerful in determining the three-dimensional structure and distinguishing between isomeric forms based on their unique chemical shifts. oxfordglobal.com

These advanced analytical techniques are not only crucial for routine quality control but also for in-depth characterization during process development and stability studies. usp.orgveeprho.com

Table 1: Emerging Analytical Technologies for Peptide Impurity Characterization

| Technology | Principle | Application in Impurity D Characterization |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Provides precise molecular weight determination of Impurity D, aiding in its identification. |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions and analyzes the resulting fragment ions. | Enables sequencing of Impurity D, confirming its amino acid sequence and identifying modification sites. bioprocessonline.com |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size and shape in the gas phase. | Can differentiate Impurity D from its isomers, which may have the same mass but different structures. oxfordglobal.commobilionsystems.com |

| 2D-Liquid Chromatography (2D-LC) | Utilizes two independent separation mechanisms. | Enhances separation of complex impurity profiles, resolving Impurity D from other closely related substances. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information about Impurity D, including its conformation and stereochemistry. oxfordglobal.com |

Application of Computational Chemistry and Predictive Modeling for Impurity Formation

Computational chemistry and predictive modeling are becoming increasingly valuable in understanding and predicting the formation of impurities like Leuprolide Acetate EP Impurity D. nih.gov These in silico approaches offer a proactive way to identify potential degradation pathways and impurity-forming reactions, thereby guiding process development and control strategies. nih.gov

By simulating the chemical environment and molecular interactions, computational models can predict the likelihood of various degradation reactions, such as deamidation, oxidation, hydrolysis, and racemization. veeprho.comnih.govsigmaaldrich.comtaylorfrancis.com For instance, the deamidation of asparagine residues is a common degradation pathway for peptides and is highly dependent on factors like pH and temperature. nih.gov Computational models can help to understand the kinetics of such reactions and predict the formation of related impurities. nih.gov

Molecular dynamics simulations can provide insights into the conformational changes that may lead to impurity formation. nih.gov By understanding the three-dimensional structure and flexibility of the leuprolide molecule, researchers can identify regions that are more susceptible to chemical modification.

These predictive tools can also be used to assess the potential impact of process parameters, such as temperature, pH, and the presence of catalysts, on the formation of Impurity D. This allows for the optimization of manufacturing processes to minimize impurity levels from the outset.

Table 2: Computational Approaches in Impurity Prediction

| Computational Method | Application in Predicting Impurity D Formation |

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to predict reaction energies and barriers for potential degradation pathways of leuprolide. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to explore conformational changes that could expose reactive sites leading to the formation of Impurity D. nih.gov |

| Predictive Toxicology Software | Assesses the potential toxicity of identified and predicted impurities based on their chemical structure. |

Development of Novel Mitigation and Prevention Strategies for Leuprolide Acetate EP Impurity D

The formation of Leuprolide Acetate EP Impurity D and other related substances can be influenced by various factors throughout the manufacturing process and during storage. creative-peptides.compolypeptide.com Therefore, developing effective mitigation and prevention strategies is a key focus of research. These strategies encompass the entire product lifecycle, from the control of raw materials to the final formulation. outsourcedpharma.compolypeptide.com

Control of Starting Materials and Reagents: The quality of the starting materials, including amino acids and reagents used in solid-phase peptide synthesis (SPPS), is critical. outsourcedpharma.compolypeptide.com Impurities in these raw materials can be incorporated into the peptide chain, leading to the formation of process-related impurities. creative-peptides.com Establishing stringent specifications and working closely with suppliers are essential to minimize this risk. outsourcedpharma.compolypeptide.com

Optimization of Synthesis and Purification Processes: The conditions of peptide synthesis, such as coupling efficiency and deprotection steps, directly impact the impurity profile of the crude peptide. polypeptide.com Incomplete reactions can lead to deletion sequences, while side reactions can introduce modifications. polypeptide.com Optimizing these process parameters is crucial. The purification process, typically involving preparative chromatography, must be designed to effectively remove Impurity D and other related substances. polypeptide.com